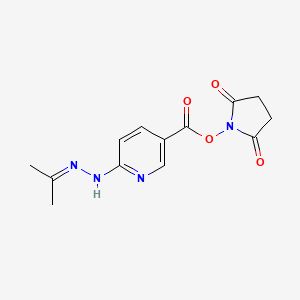
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate”, also known as S-SANH, is a chemical compound with the molecular formula C13H14N4O4 . It has a molecular weight of 290.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a nicotinate group (6-(2-(propan-2-ylidene)hydrazinyl)nicotinate), and a hydrazine group with a propan-2-ylidene moiety .Scientific Research Applications
Anticonvulsant Activity
- Hybrid Anticonvulsant Agents : A study synthesized a library of new hybrid compounds, including 2,5-dioxopyrrolidin-1-yl derivatives, demonstrating potential as anticonvulsant agents. These compounds combined chemical fragments of well-known antiepileptic drugs (AEDs) and showed promising activity in preclinical seizure models, suggesting their potential as new therapeutic options for epilepsy (Kamiński et al., 2015).
Chemical Synthesis and Molecular Structure
- Synthesis and Mechanistic Studies : The synthesis and mechanistic studies of derivatives of 2,5-dioxopyrrolidin-1-yl, including unexpected reactions and bond cleavages during synthesis processes, were explored. These studies provide insights into the complex chemistry and potential applications of such compounds (Nordin et al., 2016).
Antimicrobial and Antioxidant Properties
- Antifungal Activity : Research on unexpected products formed during the condensation reaction of nicotinate derivatives revealed moderate antifungal activity. This suggests potential applications of these compounds in antimicrobial and antifungal areas (Rusnac et al., 2020).
Novel Synthetic Approaches and Applications
- Synthesis of Bridged Nicotinates : The synthesis of various bridged nicotinates with specific skeletons was achieved. These compounds have potential applications in developing novel materials with unique properties (Kanomata et al., 2006).
Biochemical Effects and Potential Therapeutic Uses
- Biological Effects of Related Compounds : The study of compounds structurally similar to 2,5-dioxopyrrolidin-1-yl derivatives, such as 6-aminonicotinamide, provided insights into the metabolism of nicotinamide and nicotinic acid. These findings help understand the potential biochemical and therapeutic effects of related compounds (Sternberg & Philips, 1959).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8(2)15-16-10-4-3-9(7-14-10)13(20)21-17-11(18)5-6-12(17)19/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHEFYNLJWJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

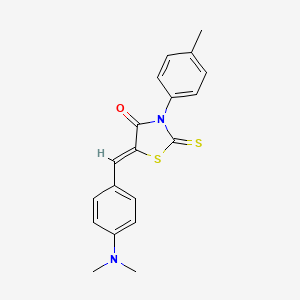
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)
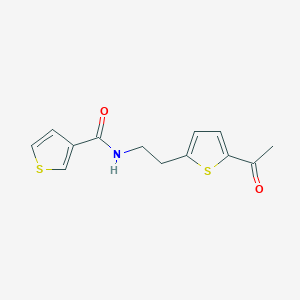
![7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2468584.png)
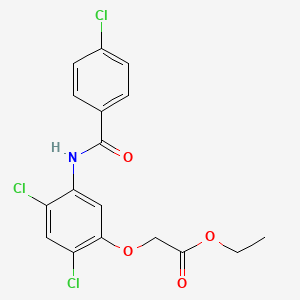

![2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid](/img/structure/B2468587.png)
![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)
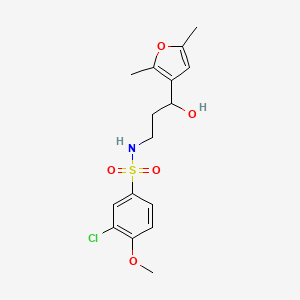
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2468594.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid](/img/structure/B2468595.png)


![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)